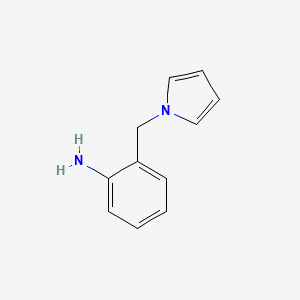

1-(o-Aminobenzyl)pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(o-Aminobenzyl)pyrrole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

1-(o-Aminobenzyl)pyrrole and its derivatives have shown promising anticancer properties. Research indicates that pyrrole-based compounds can act as inhibitors of various cancer-related enzymes and pathways. For instance, a study reported that certain pyrrole derivatives exhibit significant antiproliferative activity against human cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells . The mechanism often involves the inhibition of histone-modifying enzymes like lysine-specific demethylase 1 (LSD1), which is overexpressed in several cancers .

Case Study: Pyrrole Derivatives in Cancer Therapy

- Compound : this compound derivatives

- Target : LSD1

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer)

- Findings : Significant inhibition of cell proliferation was observed.

Antimycobacterial Activity

The compound has also been studied for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. Research has highlighted that pyrrole derivatives can inhibit the enoyl-ACP reductase enzyme, which is crucial for mycobacterial fatty acid synthesis . This pathway is vital for the survival of the bacterium, making it a strategic target for drug development.

Case Study: Inhibition of Mycobacterium tuberculosis

- Compound : this compound derivatives

- Target : Enoyl-ACP reductase

- Activity : Significant inhibition against M. tuberculosis H37Rv.

Antibacterial Activity

Pyrrole compounds have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, studies have shown that halogenated pyrrole derivatives possess notable antibacterial effects, with minimum inhibitory concentrations (MIC) indicating their potential as antibiotic agents .

Case Study: Antibacterial Efficacy

- Compound : Halogenated pyrrole derivatives

- Targets : Staphylococcus aureus, Escherichia coli

- Findings : MIC values ranging from 32 to 64 μg/mL for effective compounds.

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound has been investigated for various other pharmacological activities:

- Anti-inflammatory : Some pyrrole derivatives have been developed as COX-2 inhibitors, showing comparable activity to established nonsteroidal anti-inflammatory drugs like Celecoxib .

- Antioxidant : Certain studies suggest that pyrrole compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .

Data Summary Table

| Application | Compound Type | Target/Mechanism | Notable Findings |

|---|---|---|---|

| Anticancer | Pyrrole derivatives | LSD1 | Significant antiproliferative activity |

| Antimycobacterial | Pyrrole derivatives | Enoyl-ACP reductase | Effective against M. tuberculosis |

| Antibacterial | Halogenated pyrroles | Various bacterial strains | MIC values between 32 - 64 μg/mL |

| Anti-inflammatory | Pyrrole derivatives | COX-2 | Comparable to Celecoxib |

| Antioxidant | Pyrrole compounds | Free radical scavenging | Protective effects against oxidative stress |

化学反応の分析

2.1. Nucleophilic Substitution

The o-aminobenzyl group could act as a leaving group under specific conditions, enabling substitution reactions. For example:

-

Reaction : Treatment with alkyl halides or acylating agents (e.g., acetic anhydride) may modify the nitrogen substituent.

-

Conditions : Acidic or basic catalysis, depending on the electrophile .

2.2. Cycloaddition Reactions

Pyrroles are known to participate in [3+2] cycloadditions (e.g., Huisgen cycloaddition) . 1-(o-Aminobenzyl)pyrrole might engage in similar reactions:

-

Reaction : Reaction with dipolarophiles (e.g., azides) to form fused heterocycles.

-

Conditions : Transition metal catalysts (e.g., copper) and heat .

| Reaction Type | Reagents | Product Type | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides | N-alkylated pyrroles | Acid/base catalysis |

| Cycloaddition | Dipolarophiles, Cu | Fused heterocycles | Heat, transition metals |

3.1. Acylation

The amino group in the o-aminobenzyl substituent could undergo acylation:

-

Reaction : Reaction with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.

3.2. Oxidative Dearomatization

Pyrroles can undergo dearomatization under oxidative conditions, potentially forming dihydro or tetrahydropyrrole derivatives :

-

Reaction : Oxidation of the pyrrole ring to generate reactive intermediates.

-

Conditions : Oxidizing agents (e.g., H2O2) or electrochemical methods .

Research Findings and Challenges

-

Synthesis Flexibility : Diverse methods (e.g., three-component reactions, Clauson–Kaas) allow tuning of substituents, but steric hindrance from the o-aminobenzyl group may affect yields .

-

Functionalization : The amino group enables further derivatization, but aromaticity of the pyrrole ring may limit electrophilic substitution .

-

Biological Potential : Analogous pyrrole derivatives show antimicrobial or anti-inflammatory activity, suggesting potential applications for This compound .

特性

分子式 |

C11H12N2 |

|---|---|

分子量 |

172.23 g/mol |

IUPAC名 |

2-(pyrrol-1-ylmethyl)aniline |

InChI |

InChI=1S/C11H12N2/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-8H,9,12H2 |

InChIキー |

WWCPSSAMKSJDBR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。